1-Bromo-2-ethyl-4-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethyl-4-isopropoxybenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, featuring a bromine atom, an ethyl group, and an isopropoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-4-isopropoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves the bromination of 2-ethyl-4-isopropoxybenzene using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethyl-4-isopropoxybenzene primarily undergoes substitution reactions, particularly electrophilic aromatic substitution. It can also participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-Bromo-2-ethyl-4-isopropoxybenzene is used as an intermediate in organic synthesis. Its applications span several fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethyl-4-isopropoxybenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, which facilitate the substitution of hydrogen atoms on the benzene ring with other functional groups. This process is driven by the electrophilic nature of the bromine atom, which attracts electrons from the benzene ring, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
- 1-Bromo-4-ethyl-2-isopropoxybenzene
- 1-Bromo-2-isopropoxybenzene
Comparison: 1-Bromo-2-ethyl-4-isopropoxybenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. For instance, the presence of the ethyl group at the 2-position and the isopropoxy group at the 4-position can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with applications ranging from chemistry and biology to industry.
Properties
IUPAC Name |
1-bromo-2-ethyl-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-4-9-7-10(13-8(2)3)5-6-11(9)12/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNXHKXMZGGPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.